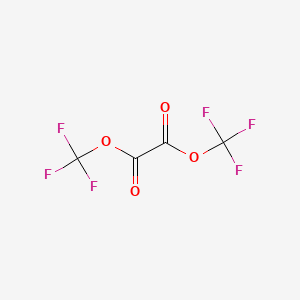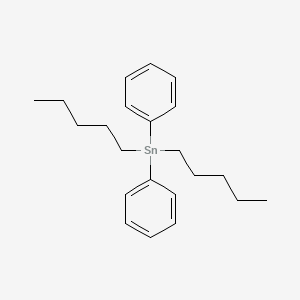
Dipentyl(diphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentyl(diphenyl)stannane is an organotin compound with the chemical formula ( \text{C}{22}\text{H}{32}\text{Sn} ). It consists of a tin (Sn) atom bonded to two phenyl groups and two pentyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentyl(diphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of diphenyltin dichloride with pentylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
[ \text{(C}_6\text{H}_5)_2\text{SnCl}_2 + 2 \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{(C}_6\text{H}_5)_2\text{Sn(C}5\text{H}{11})_2 + 2 \text{MgBrCl} ]
The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dipentyl(diphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The phenyl or pentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Dipentyl(diphenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of dipentyl(diphenyl)stannane involves its interaction with molecular targets such as enzymes and proteins. The tin atom can coordinate with oxygen or sulfur atoms in biomolecules, affecting their structure and function. This coordination can lead to inhibition or activation of enzymatic activity, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride (Tributylstannane): Known for its use as a radical reducing agent.
Triphenyltin chloride: Used as a fungicide and in organic synthesis.
Tetramethyltin: Utilized in the semiconductor industry for doping silicon.
Uniqueness
Dipentyl(diphenyl)stannane is unique due to its specific combination of phenyl and pentyl groups, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other organotin compounds .
Properties
CAS No. |
23396-45-4 |
|---|---|
Molecular Formula |
C22H32Sn |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
dipentyl(diphenyl)stannane |
InChI |
InChI=1S/2C6H5.2C5H11.Sn/c2*1-2-4-6-5-3-1;2*1-3-5-4-2;/h2*1-5H;2*1,3-5H2,2H3; |
InChI Key |
QGFRSUOXFJUFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Sn](CCCCC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



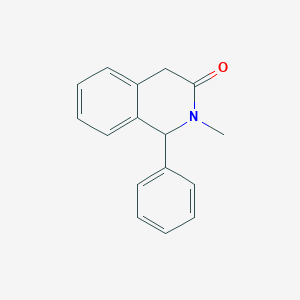
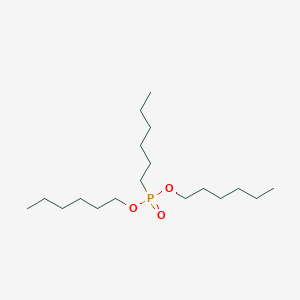
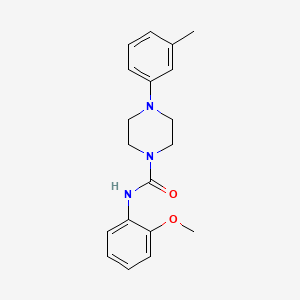
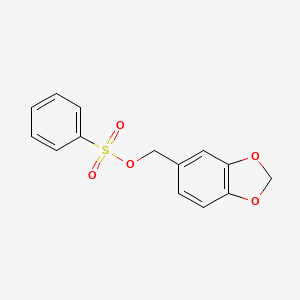



![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)




